[5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride
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Overview
Description
[5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride is a chemical compound with the molecular formula C8H10FNO2·HCl and a molecular weight of 207.63 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a fluoroethoxy group attached to the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of [5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride typically involves the reaction of 2-chloropyridine with 2-fluoroethanol in the presence of a base to form the intermediate [5-(2-Fluoroethoxy)pyridin-2-yl]methanol. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as toluene or ethanol.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
[5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The fluoroethoxy group can be substituted with other functional groups such as alkyl or aryl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like alkyl halides or aryl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of [5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The fluoroethoxy group can participate in hydrogen bonding and other non-covalent interactions with biological molecules, influencing their activity and function. The pyridine ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to [5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride include other pyridine derivatives with different substituents. For example:
[5-(2-Methoxyethoxy)pyridin-2-yl]methanol: Contains a methoxyethoxy group instead of a fluoroethoxy group.
[5-(2-Chloroethoxy)pyridin-2-yl]methanol: Contains a chloroethoxy group instead of a fluoroethoxy group.
[5-(2-Bromoethoxy)pyridin-2-yl]methanol: Contains a bromoethoxy group instead of a fluoroethoxy group.
The uniqueness of this compound lies in the presence of the fluoroethoxy group, which imparts specific chemical and biological properties that are distinct from those of its analogs .
Properties
IUPAC Name |
[5-(2-fluoroethoxy)pyridin-2-yl]methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2.ClH/c9-3-4-12-8-2-1-7(6-11)10-5-8;/h1-2,5,11H,3-4,6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEGNFLKDVRYPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCCF)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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